molecular formula C20H20N2O4 B2712138 N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide CAS No. 683235-77-0

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide

Cat. No.: B2712138
CAS No.: 683235-77-0
M. Wt: 352.39
InChI Key: PFZUBOLTEWDULQ-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide is a synthetic small molecule featuring a phthalimide (1,3-dioxoisoindoline) core linked to a 3-(pentyloxy)benzamide group. The phthalimide scaffold is a well-established privileged structure in medicinal chemistry and chemical biology, renowned for its versatile biological activities and favorable drug-like properties, including the ability to effectively traverse biological membranes . While specific studies on this exact compound are not available in the public domain, its structure places it within a class of compounds that have demonstrated significant research potential in areas such as plant science as auxin receptor agonists and in human medicine as inhibitors of inflammatory pathways . The core phthalimide structure has been extensively investigated and is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer effects . Furthermore, structurally related benzamide and 1,3-benzodioxole derivatives have been identified as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), demonstrating a remarkable ability to promote root growth in plants by enhancing auxin-related signaling responses . This suggests potential application in agricultural research for the development of novel plant growth regulators. The 3-(pentyloxy)benzamide moiety, with its ether-linked alkyl chain, may contribute to enhanced lipophilicity and influence the molecule's binding affinity to protein targets, as similar structural modifications have been key to optimizing the potency of various receptor agonists . This compound is offered as a novel chemical entity for research and screening purposes. It represents a valuable building block for chemists and a candidate for high-throughput screening in biological assays to uncover novel activities. Researchers can utilize this compound to explore structure-activity relationships (SAR) within the phthalimide class, particularly in studies focused on plant hormone receptors or immunomodulatory pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-3-4-10-26-15-7-5-6-13(11-15)18(23)21-14-8-9-16-17(12-14)20(25)22-19(16)24/h5-9,11-12H,2-4,10H2,1H3,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUBOLTEWDULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction, where a suitable phenol derivative is reacted with an alkyl halide under basic conditions.

    Formation of the Benzamide Core: The final step involves the coupling of the phthalimide and pentyloxy-substituted benzene with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide moiety to a more reactive amine group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

1.1 Anti-inflammatory Activity

Research has highlighted the compound's ability to act as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. Studies indicate that compounds similar to N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide can selectively inhibit the NLRP3 inflammasome, potentially offering therapeutic benefits in neurodegenerative diseases and other inflammatory conditions. For instance, analogs have been shown to reduce IL-1β production in vivo without affecting TNF-α levels, suggesting a targeted anti-inflammatory effect .

1.2 Cancer Therapeutics

The compound's structural features allow it to interact with various biological targets, making it a candidate for cancer treatment. Its design aligns with the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins involved in cancer progression. Research has demonstrated that benzamide derivatives can effectively recruit cereblon E3 ligase, facilitating targeted protein degradation and presenting a novel approach to cancer therapy .

Case Studies and Experimental Findings

3.1 In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in murine models of peritonitis and asthma. These studies revealed significant reductions in pro-inflammatory cytokines such as PGE2 and TNF-α upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

3.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegeneration where inflammation plays a pivotal role. By inhibiting the NLRP3 inflammasome, it may help mitigate neuronal damage associated with diseases like Alzheimer's and multiple sclerosis .

Data Tables

Application AreaKey FindingsReferences
Anti-inflammatorySelective inhibition of NLRP3 inflammasome ,
Cancer therapeuticsEffective PROTAC development ,
NeuroprotectionMitigation of neuronal damage ,

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may act as a binding site, while the pentyloxy group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of the target molecule. The benzamide core may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and inferred properties of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide with similar benzamide derivatives:

Compound Name Substituent (R) Molecular Weight Predicted LogP* Key Features
This compound Pentyloxy (O-C5H11) ~369.4 g/mol ~3.8 Long alkoxy chain enhances lipophilicity
N-(1,3-dioxoisoindolin-5-yl)-3-methoxybenzamide Methoxy (O-CH3) ~298.3 g/mol ~2.1 Shorter chain, higher aqueous solubility
N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide Isopropylsulfonyl (SO2-C3H7) ~376.4 g/mol ~2.9 Polar sulfonyl group reduces LogP
N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide Pentyloxy (O-C5H11) ~382.5 g/mol ~4.0 Stereospecific backbone; similar LogP

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations :

  • Substituent Polarity : Sulfonyl groups (e.g., isopropylsulfonyl) introduce polarity, lowering LogP (~2.9) and altering binding interactions .
Sigma Receptor Targeting

Benzamide derivatives are known for sigma receptor binding, as demonstrated by compounds like [125I]PIMBA, which showed high uptake in prostate tumor xenografts .

  • Alkoxy Chain Length : Longer chains (e.g., pentyloxy vs. methoxy) may improve receptor affinity due to hydrophobic interactions with lipid-rich binding pockets.
  • Isoindolinone Core: The 1,3-dioxoisoindolinyl group may act as a bioisostere for aromatic systems, enhancing metabolic stability compared to simpler benzamides .
Anticancer Potential

Compounds with alkoxybenzamide motifs (e.g., GNF-2-deg in ) are designed for targeted protein degradation, leveraging polyethylene glycol (PEG) linkers for solubility . The pentyloxy chain in the target compound could serve a similar role, balancing lipophilicity and solubility for cellular uptake.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide is a synthetic organic compound classified as a benzamide. It features a phthalimide moiety and a pentyloxy group attached to a benzamide core, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest for its therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound's synthesis typically involves several key steps:

  • Formation of the Phthalimide Moiety : This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
  • Attachment of the Pentyloxy Group : An etherification reaction introduces the pentyloxy group by reacting a suitable phenolic derivative with an alkyl halide under basic conditions.
  • Formation of the Benzamide Core : The final step involves coupling the phthalimide and pentyloxy-substituted benzene with an appropriate amine to form the benzamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may serve as a binding site while the pentyloxy group enhances lipophilicity, facilitating interactions with hydrophobic regions of target molecules. The benzamide core contributes to the compound's stability and specificity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing 1,3-dioxolane structures have demonstrated significant antibacterial and antifungal activities. The following table summarizes some key findings regarding their biological activities:

Compound TypeActivityTested OrganismsMinimum Inhibitory Concentration (MIC)
1,3-Dioxolane DerivativesAntibacterialStaphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa625–1250 µg/mL
1,3-Dioxolane DerivativesAntifungalCandida albicansSignificant activity observed

Case Studies

  • Antibacterial Activity : In one study, various 1,3-dioxolane derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria. The results indicated that most compounds exhibited excellent antibacterial activity against S. aureus and S. epidermidis, while some showed effectiveness against Pseudomonas aeruginosa .
  • Antifungal Activity : Another investigation focused on the antifungal properties of these compounds, revealing that many derivatives displayed significant activity against C. albicans. Notably, all tested compounds except one showed promising antifungal effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the benzamide core can significantly influence biological activity. For example:

  • Substituents in the para-position of the benzamide moiety enhance potency.
  • The presence of electronegative groups can improve binding affinity in receptor assays .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the isoindoline-dione core with the pentyloxybenzamide moiety. A validated approach involves acid-catalyzed deprotection and condensation steps, as seen in analogous compounds (e.g., TFA/DCM treatment for intermediate purification) . Optimization includes:

  • Temperature control : Maintain 0–25°C during coupling to minimize side reactions.
  • Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

  • X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization of bond lengths/angles .
  • Spectroscopy :
    • NMR : Compare 1^1H and 13^{13}C chemical shifts with computed values (e.g., δ 7.8–8.2 ppm for isoindoline protons).
    • FTIR : Validate carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and ether linkages (C-O-C at ~1250 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+ matching calculated m/z) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do functional choices impact accuracy?

  • DFT methods : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to model HOMO-LUMO gaps and charge distribution .
  • Basis sets : Opt for 6-31G(d,p) for geometry optimization and LANL2DZ for heavier atoms (e.g., oxygen/nitrogen).
  • Validation : Compare computed dipole moments and vibrational spectra with experimental data to assess functional accuracy .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be systematically resolved?

  • Cross-validation : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries .
  • Dynamic effects : Account for solvent-induced shifts in NMR by comparing DMSO-d6d_6 and CDCl3_3 spectra .
  • Crystallographic refinement : Use SHELXL’s restraints for disordered regions (e.g., pentyloxy chains) to reconcile discrepancies .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Core modifications : Introduce substituents (e.g., halogens at the benzamide position) and assess bioactivity via enzymatic assays .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with isoindoline carbonyl groups) .
  • Data correlation : Plot logP values against cytotoxicity (e.g., IC50_{50}) to identify lipophilicity-activity trends .

Q. What advanced techniques are recommended for analyzing the compound's interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to receptors like kinases .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy/entropy for thermodynamic profiling .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights (if crystallography fails) .

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